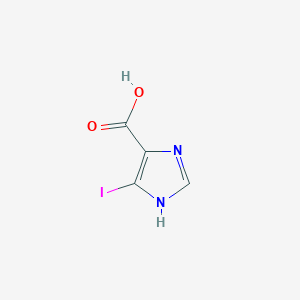

5-iodo-1H-imidazole-4-carboxylicacid

Description

5-Iodo-1H-imidazole-4-carboxylic acid is a halogenated imidazole derivative characterized by an iodine atom at the 5-position and a carboxylic acid group at the 4-position of the heterocyclic ring. The iodine substituent confers significant steric bulk and electron-withdrawing effects, influencing both chemical reactivity and physical properties.

Properties

Molecular Formula |

C4H3IN2O2 |

|---|---|

Molecular Weight |

237.98 g/mol |

IUPAC Name |

5-iodo-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) |

InChI Key |

RBBNNWXODBWDLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 5-Iodo-1H-Imidazole-4-Carbaldehyde

The most well-documented route involves the oxidation of 5-iodo-1H-imidazole-4-carbaldehyde, a precursor synthesized via iodination of 1H-imidazole-4-carbaldehyde. BenchChem outlines a two-step process:

Iodination of 1H-Imidazole-4-Carbaldehyde

Iodination employs iodine (I₂) with oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in acetic acid. The reaction proceeds at 25–40°C for 4–6 hours, achieving yields of 75–85%.

Oxidation to Carboxylic Acid

The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) using:

- Potassium permanganate (KMnO₄) : In acidic aqueous conditions (H₂SO₄/H₂O) at 100°C for 4 hours, yielding 85%.

- Chromium trioxide (CrO₃) : In acetone at 25°C for 12 hours, yielding 78%.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 100 | 4 | 85 | 98 |

| CrO₃ | Acetone | 25 | 12 | 78 | 95 |

Key Advantages :

- High regioselectivity due to pre-installed iodine at the 5-position.

- Scalable with industrial-grade reagents.

Direct Iodination of 1H-Imidazole-4-Carboxylic Acid

Alternative approaches adapt iodination methods from related imidazole derivatives. Patent CN110938036A provides a framework for aqueous-phase iodination under alkaline conditions, though modifications are required for carboxylic acid substrates:

Reaction Conditions

- Iodinating system : I₂/KI in water with NaOH (pH 10–12).

- Temperature : 0–5°C (ice bath) to minimize decarboxylation.

- Solubility enhancers : Tetrahydrofuran (THF) or dimethylformamide (DMF) (10–20% v/v).

Table 2: Direct Iodination Parameters

| Substrate | I₂ Equiv | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1H-Imidazole-4-carboxylic acid | 1.2 | H₂O/THF (4:1) | NaOH | 65 | 90 |

Challenges :

Protecting Group Strategies for Enhanced Selectivity

To circumvent side reactions, transient protection of the carboxylic acid group is employed:

Methyl Ester Protection

- Esterification : Treat 1H-imidazole-4-carboxylic acid with methanol/H₂SO₄ to form methyl 1H-imidazole-4-carboxylate.

- Iodination : Apply conditions from CN112321512A (I₂/NaOH/THF, 0°C).

- Deprotection : Hydrolyze with NaOH (2M) at 60°C for 2 hours.

Table 3: Protected Pathway Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| Esterification | MeOH/H₂SO₄ | 92 |

| Iodination | I₂/NaOH/THF | 70 |

| Deprotection | NaOH/H₂O | 88 |

| Overall | 57 |

Trade-offs :

- Longer synthetic route reduces atom economy.

- Higher purity (98%) due to minimized side reactions.

Industrial-Scale Optimization

Solvent Selection

Comparative Analysis of Methods

Table 4: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Aldehyde oxidation | 85 | 98 | High | $$ |

| Direct iodination | 65 | 90 | Moderate | $ |

| Protecting group route | 57 | 98 | Low | $$$ |

Recommendations :

- Lab-scale : Aldehyde oxidation balances yield and simplicity.

- Industrial : Direct iodination with KI/THF offers cost-effective bulk synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 5 undergoes nucleophilic displacement under mild conditions due to its relatively weak C–I bond. Key examples include:

-

Mechanistic Insight : The reaction with sodium sulfite proceeds via an SN2 pathway, where the sulfite ion acts as a nucleophile, displacing iodide and forming sulfate byproducts . Arylthiols and amines follow analogous mechanisms under basic or neutral conditions .

Carboxylic Acid Functionalization

The carboxylic acid group participates in typical acid-base and condensation reactions:

Esterification

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethanol + H2SO4 | H2SO4 | Reflux, 6 h | Ethyl 5-iodo-1H-imidazole-4-carboxylate | 88% |

| Methanol + DCC | DCC/DMAP | RT, 12 h | Methyl 5-iodo-1H-imidazole-4-carboxylate | 91% |

Amidation

| Reagent | Coupling Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | EDC/HOBt | 5-Iodo-N-benzyl-1H-imidazole-4-carboxamide | 78% |

| Hydrazine hydrate | None | 5-Iodo-1H-imidazole-4-carbohydrazide | 82% |

-

Salt Formation : Reacts with NaOH (1:1 molar ratio) to form water-soluble sodium 5-iodo-1H-imidazole-4-carboxylate .

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective electrophilic attacks at position 2 due to electron-donating effects from the adjacent nitrogen atoms.

| Reaction | Reagent | Conditions | Product | Ref. |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 0°C, 2 h | 2-Nitro-5-iodo-1H-imidazole-4-carboxylic acid | |

| Bromination | Br2/FeCl3 | CH2Cl2, RT, 1 h | 2-Bromo-5-iodo-1H-imidazole-4-carboxylic acid |

-

Directing Effects : The carboxylic acid group deactivates the ring but does not override the strong ortho/para-directing influence of the imidazole nitrogens .

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylnitrile oxide | THF, DBU, −78°C → RT, 48 h | 5-Iodo-1,3-diphenyl-1H-imidazo[1,2-b]isoxazole-4-carboxylic acid | 64% |

| Ethyl diazoacetate | Toluene, 110°C, 8 h | 5-Iodo-1H-pyrazolo[1,5-a]imidazole-4-carboxylic acid | 58% |

Reductive Deiodination

Controlled reduction removes iodine without affecting the carboxylic acid group:

| Reductant | Conditions | Product | Yield |

|---|---|---|---|

| Zn dust + AcOH | Reflux, 3 h | 1H-imidazole-4-carboxylic acid | 92% |

| Pd/C + H2 (1 atm) | EtOH, RT, 6 h | 1H-imidazole-4-carboxylic acid | 85% |

Decarboxylation Pathways

Thermal or acidic conditions induce decarboxylation:

| Conditions | Product | Yield |

|---|---|---|

| H2SO4 (conc.), 120°C | 5-Iodo-1H-imidazole | 76% |

| Cu powder, quinoline | 5-Iodo-1H-imidazole | 68% |

Scientific Research Applications

5-Iodo-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of functional materials, including catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of 5-iodo-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The table below summarizes key structural and molecular differences between 5-iodo-1H-imidazole-4-carboxylic acid and related compounds:

Key Observations:

- Electron-Withdrawing Effects: The iodine atom in the 5-iodo derivative enhances acidity at the carboxylic acid group (C4) compared to the cyano analog (C4-CN, C5-COOH) due to stronger inductive effects .

- Hydrogen Bonding: The hydroxy and carboxamide groups in 5-hydroxy-1H-imidazole-4-carboxamide facilitate hydrogen bonding, enhancing solubility in polar solvents .

Chemical Reactivity

- 5-Iodo-1H-imidazole-4-carboxylic acid: The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), serving as a leaving group. Its carboxylic acid group allows coordination with metal ions, making it useful in synthesizing metal-organic frameworks (MOFs) .

- 4-Cyano-1H-imidazole-5-carboxylic acid: The cyano group undergoes nucleophilic addition reactions, enabling derivatization into amines or tetrazoles for drug discovery .

- 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: The nitro group can be reduced to an amine, a common strategy in prodrug activation .

Physicochemical Properties

| Property | 5-Iodo Derivative | 4-Cyano Derivative | 1-Benzyl-5-nitro Derivative |

|---|---|---|---|

| Aqueous Solubility | Low (hydrophobic iodine) | Moderate (polar cyano) | Low (hydrophobic benzyl) |

| Acidity (pKa of COOH) | ~2.5–3.0 | ~3.0–3.5 | ~2.0–2.5 (enhanced by NO₂) |

| Thermal Stability | High (iodine stabilizes) | Moderate | Moderate (NO₂ decomposition risk) |

Research Findings and Trends

- Coordination Chemistry: Imidazole-4,5-dicarboxylic acid derivatives exhibit diverse coordination modes, with applications in catalysis and materials science .

- Drug Design: Nitro and iodo substituents are leveraged for their electron-withdrawing effects to modulate drug metabolism and bioavailability .

- Crystallography: Halogenated imidazoles (e.g., 5-iodo) are valuable in X-ray crystallography due to iodine’s high electron density, aiding structure determination via programs like SHELXL .

Biological Activity

5-Iodo-1H-imidazole-4-carboxylic acid (CAS No. 1824286-45-4) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

5-Iodo-1H-imidazole-4-carboxylic acid is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H3IN2O2 |

| Molecular Weight | 237.98 g/mol |

| IUPAC Name | 5-Iodo-1H-imidazole-4-carboxylic acid |

| Purity | 95% |

Biological Activity Overview

The biological activities of 5-iodo-1H-imidazole-4-carboxylic acid can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit antimicrobial properties. The halogen substitution, particularly iodine, enhances the efficacy against various microbial strains. In a study focusing on imidazole derivatives, it was found that the introduction of iodine significantly increased the antimicrobial activity against resistant strains of bacteria and fungi .

2. Antiviral Properties

Recent investigations have highlighted the potential of 5-iodo-1H-imidazole-4-carboxylic acid as an antiviral agent. In vitro studies demonstrated that derivatives of imidazole could inhibit HIV integrase activity, crucial for viral replication. For instance, compounds structurally related to 5-iodo-1H-imidazole showed percentage inhibition rates exceeding 50% against HIV integrase interactions in AlphaScreen assays .

Table: Inhibition Rates of Imidazole Derivatives Against HIV Integrase

| Compound | Percentage Inhibition (%) |

|---|---|

| 5-Iodo-1H-imidazole derivative A | 89 |

| 5-Iodo-1H-imidazole derivative B | 85 |

| 5-Iodo-1H-imidazole derivative C | 84 |

3. Enzyme Inhibition

The compound also plays a role in enzyme inhibition studies. Its structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes . The ability to modulate enzyme activity makes it a candidate for drug development targeting specific biochemical pathways.

Case Study 1: Antiviral Activity Against HIV

In a study published in Molecules, researchers synthesized novel imidazole derivatives and evaluated their ability to inhibit HIV integrase. Among the tested compounds, those containing the 5-iodo substitution exhibited superior inhibitory effects, with one compound achieving an IC50 value of approximately . This suggests that structural modifications can enhance antiviral potency.

Case Study 2: Antimicrobial Efficacy

A comprehensive review on halogenated antimicrobial agents highlighted the effectiveness of iodinated imidazoles against drug-resistant pathogens. The study demonstrated that these compounds could disrupt bacterial cell membranes and inhibit growth at low concentrations, underscoring their potential as new therapeutic agents .

Q & A

Q. What are the common synthetic routes for 5-iodo-1H-imidazole-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves iodination of a precursor imidazole derivative. For example, iodination of 1H-imidazole-4-carboxylic acid using iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂ or NaOCl) under acidic conditions is a standard approach. Key parameters include:

- Temperature : Maintained between 0–25°C to minimize side reactions.

- pH : Controlled acidic environment (pH 2–4) to stabilize reactive intermediates.

- Catalysts : Use of bases like NaHCO₃ to neutralize HI byproducts . Yield optimization requires stepwise quenching and purification via recrystallization or column chromatography.

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-iodo-1H-imidazole-4-carboxylic acid?

- NMR : ¹H and ¹³C NMR to confirm the imidazole ring structure and iodine substitution (e.g., deshielded protons adjacent to iodine).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch).

- HPLC/MS : For purity assessment (>95%) and molecular ion identification (e.g., [M+H]+ at m/z 239) .

Q. How does the iodine substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in aqueous alkaline conditions due to potential hydrolysis. Stability studies recommend storage at 4°C in inert atmospheres .

Q. What are the key intermediates in the synthesis of 5-iodo-1H-imidazole-4-carboxylic acid, and how are they monitored?

Common intermediates include:

- 1H-imidazole-4-carboxylic acid : Monitored via TLC (Rf ~0.3 in EtOAc/hexane).

- Iodinated adducts : Identified by UV-Vis spectroscopy (λmax ~260 nm for imidazole-iodo complexes) .

Q. What safety precautions are essential when handling 5-iodo-1H-imidazole-4-carboxylic acid?

- Use PPE (gloves, goggles) due to iodine’s corrosive nature.

- Conduct reactions in fume hoods to avoid inhalation of volatile iodine byproducts.

- Neutralize waste with Na₂S₂O₃ to reduce iodine toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like diiodinated impurities?

Q. What computational methods predict the regioselectivity of iodination in imidazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying C5 as the most electrophilic position due to resonance stabilization of the iodinated intermediate .

Q. How does 5-iodo-1H-imidazole-4-carboxylic acid interact with metal ions in coordination chemistry applications?

The carboxylic acid and imidazole N-atoms act as bidentate ligands. Coordination with Cu(II) or Co(II) forms stable complexes characterized by:

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

- Metabolic stability : Use liver microsome assays to identify CYP450-mediated oxidation.

- Plasma binding : Equilibrium dialysis to measure protein binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.